![molecular formula C22H14N2O3S2 B2622216 (E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate CAS No. 844862-03-9](/img/structure/B2622216.png)
(E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate
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Description
(E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C22H14N2O3S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
This compound has been studied for its potential antitumor activity . Most of the compounds revealed high inhibitory effects when screened in vitro for their antiproliferative activity. Three human cancer cell lines, namely, breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460) and CNS cancer (SF-268) were used in the screening tests .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The mechanistic and synthetic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents .
Hemostatic Activity
The compound has been studied for its potential hemostatic activity . The structure of the obtained compounds was confirmed by 1H and 13C NMR spectroscopy and elemental analysis. The anticoagulant activity of the products was studied .
Synthesis of Substituted Potassium 1-Cyano-3-{(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino}-5-oxopenta-1,3-dien-2-olates
Ring opening in 2-[(2-oxofuran-3(2H)-yliden)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles under the action of various nitriles and t-BuOK was used to synthesize previously unknown substituted potassium 1-cyano-3-{(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino}-5-oxopenta-1,3-dien-2-olates .
Synthesis of 3-(Thiophen-2-yl)imino-3H-furan-2-ones
It has been previously shown that 3-thienylimino-3H-furan-2-one undergo cyclization with ethyl cyanoacetic acid in the presence of t-BuOK to form potassium 1,6-dioxo-6-phenyl-2-cyano-2-ethoxy-4({3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl}amino)hexa-2,4-dien-3-olate .
Synthesis of Biologically Active Substances
The creation of new methods for the synthesis of biologically active substances with low toxicity is one of the most important tasks of medical and pharmaceutical chemistry . The progress in organic synthesis makes it possible to obtain new drugs with selective action, which weakens additional biological effects of one drug and prevents the negative impact on the human body .
properties
IUPAC Name |
methyl 2-[5-[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S2/c1-26-22(25)17-6-3-2-5-16(17)19-9-8-15(27-19)11-14(12-23)21-24-18(13-29-21)20-7-4-10-28-20/h2-11,13H,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUKYXAVPQNZPE-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(5-(2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate |
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